

The Biosynthesis of Dicafeoylquinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dicafeoylquinic acid

Cat. No.: B1215456

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Abstract

Dicafeoylquinic acids (diCQAs) are a class of plant-derived polyphenolic compounds with a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these compounds for drug development and nutraceutical applications grows, a thorough understanding of their biosynthesis in plants is crucial. This technical guide provides an in-depth overview of the biosynthetic pathway of diCQAs, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. Quantitative data on enzyme kinetics and compound concentrations are summarized, and detailed experimental protocols for the analysis of these compounds are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Dicafeoylquinic acids are esters composed of two caffeic acid molecules and one quinic acid molecule.^[1] They are a significant subclass of caffeoylquinic acids (CQAs), which are widely distributed in the plant kingdom and are particularly abundant in species such as artichoke (*Cynara cardunculus* var. *scolymus*) and sweet potato (*Ipomoea batatas*).^{[2][3]} The biosynthesis of diCQAs is intricately linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This guide will focus on the terminal steps of the pathway leading to the formation of various diCQA isomers.

The Core Biosynthetic Pathway

The biosynthesis of dicaffeoylquinic acids originates from monocaffeoylquinic acids, with chlorogenic acid (5-O-caffeoylquinic acid, 5-CQA) being the most common precursor.^{[2][4]} The formation of 5-CQA itself is a well-characterized process that begins with the amino acid L-phenylalanine.

Formation of the Precursor: Chlorogenic Acid (5-CQA)

The synthesis of 5-CQA proceeds through the core phenylpropanoid pathway. The key enzymatic steps are:

- Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.^[5]
- Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.^[5]
- 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.^[5]

From p-coumaroyl-CoA, two main routes lead to 5-CQA:

- Route 1: The HQT Pathway:
 - Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): This enzyme transfers the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate.^{[6][7]}
 - p-Coumaroyl Ester 3'-Hydroxylase (C3'H): A P450-dependent monooxygenase that hydroxylates the p-coumaroyl moiety of p-coumaroyl quinate to yield 5-CQA.^[8]
- Route 2: The HCT Pathway:
 - Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): This enzyme preferentially uses shikimate as an acyl acceptor, but can also use quinate.^[8]

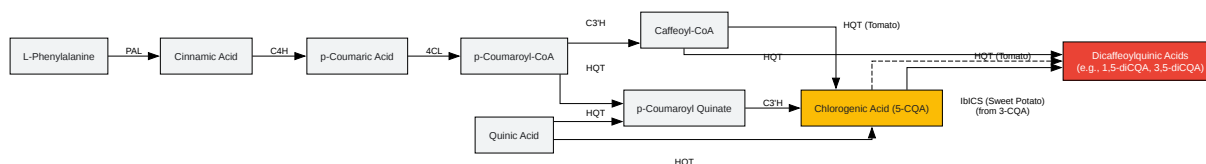
- p-Coumaroyl Ester 3'-Hydroxylase (C3'H): Hydroxylates p-coumaroyl shikimate to caffeoyl shikimate.[5]
- Caffeoyl Shikimate Esterase (CSE): Cleaves the ester bond in caffeoyl shikimate to release caffeic acid.[5]
- 4-Coumarate:CoA Ligase (4CL): Activates caffeic acid to caffeoyl-CoA.
- Hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyl transferase (HQT): Transfers the caffeoyl group from caffeoyl-CoA to quinic acid to form 5-CQA.[6][7]

Synthesis of Dicafeoylquinic Acids

The final step in the biosynthesis involves the acylation of a mono-CQA, typically 5-CQA, with a second caffeoyl group. Two key enzymes have been identified to catalyze this reaction:

- Hydroxycinnamoyl-CoA Quinate Transferase (HQT) from Tomato (*Solanum lycopersicum*): This enzyme exhibits dual catalytic activity. It can utilize caffeoyl-CoA as the acyl donor and 5-CQA as the acyl acceptor to produce dicafeoylquinic acids.[9] It can also use 5-CQA as both the acyl donor and acceptor in a transesterification reaction.[9]
- Isochlorogenic Acid Synthase (IbICS) from Sweet Potato (*Ipomoea batatas*): This is a GDSL lipase-like enzyme that synthesizes 3,5-dicafeoylquinic acid (isochlorogenic acid A) through an acyltransferase reaction using two molecules of 3-O-caffeoylquinic acid (3-CQA).[3]

The following diagram illustrates the core biosynthetic pathway leading to dicafeoylquinic acids.



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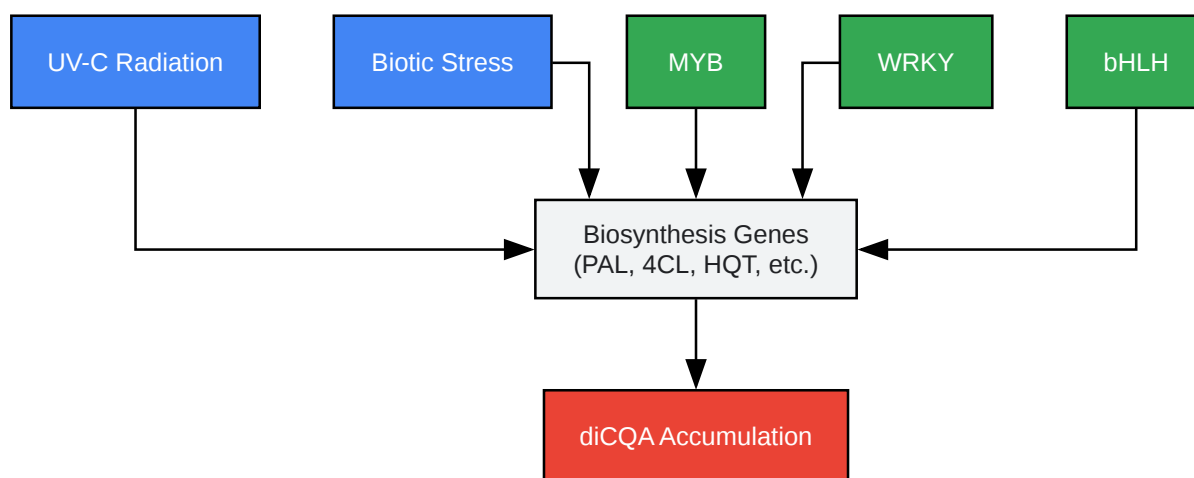
Caption: Core biosynthesis pathway of dicaffeoylquinic acids.

Regulation of the Pathway

The biosynthesis of dicaffeoylquinic acids is a highly regulated process, influenced by both developmental cues and environmental stimuli.

- **Transcriptional Regulation:** The expression of key biosynthetic genes, such as PAL, 4CL, HCT, and HQT, is controlled by various families of transcription factors, including MYB, WRKY, and bHLH.[5] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards diCQA production.
- **Environmental Stress:** Abiotic and biotic stresses can significantly induce the accumulation of diCQAs. For instance, exposure to UV-C radiation has been shown to consistently increase the levels of dicaffeoylquinic acids in globe artichoke.[2][4] This suggests a role for these compounds in plant defense mechanisms.

The following diagram illustrates the regulatory inputs on the diCQA biosynthesis pathway.



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Caption: Regulation of diCQA biosynthesis.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis of dicaffeoylquinic acids.

Parameter	Enzyme	Plant Source	Value	Reference
Km for 3-CQA	IbICS	Ipomoea batatas	3.5 mM	[3]
Optimum pH	IbICS	Ipomoea batatas	6.3	[3]
Optimum Temperature	IbICS	Ipomoea batatas	39.9 °C	[3]
1,5-dicaffeoylquinic acid yield	Saussurea involucrata cell culture	Saussurea involucrata	512.7 mg/L	[10]
LOD for 1,5-dicaffeoylquinic acid	HPLC-DAD	Ainsliaea acerifolia	0.2342 µg/mL	[11]
LOQ for 1,5-dicaffeoylquinic acid	HPLC-DAD	Ainsliaea acerifolia	0.7098 µg/mL	[11]

Experimental Protocols

Extraction of Dicaffeoylquinic Acids from Plant Material

This protocol is a general guideline and may require optimization for different plant tissues.

- Harvest and Freeze-Dry: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to dryness.
- Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
- Extraction:
 - Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
 - Add 1 mL of 80% methanol (v/v) containing 0.1% formic acid.

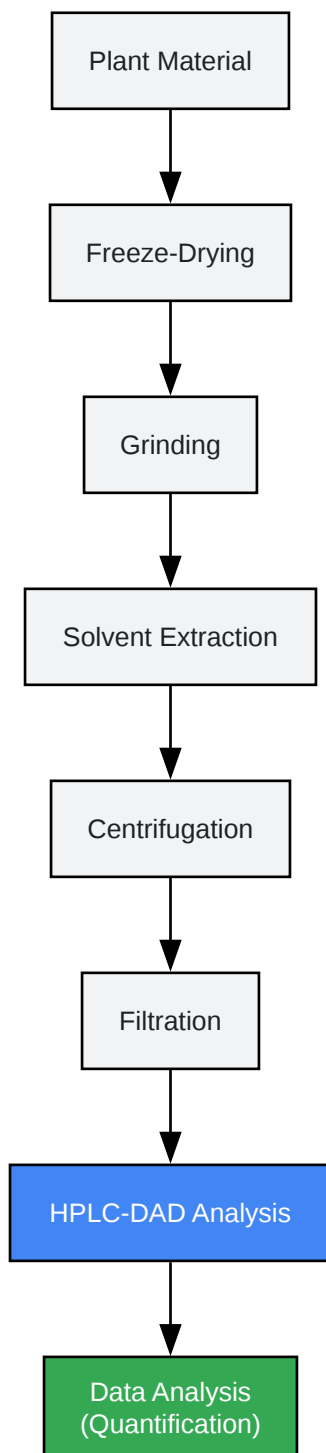
- Vortex thoroughly for 1 minute.
- Sonicate in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge at 13,000 x g for 10 minutes.
- Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
- Storage: Store the extracts at -20°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

- Instrumentation: An HPLC system equipped with a diode array detector (DAD) is required.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
- Mobile Phase:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient profile is as follows (flow rate of 1 mL/min):
 - 0-5 min: 10% B
 - 5-30 min: Linear gradient from 10% to 40% B
 - 30-35 min: Linear gradient from 40% to 90% B
 - 35-40 min: Hold at 90% B
 - 40-45 min: Linear gradient from 90% to 10% B
 - 45-50 min: Hold at 10% B to re-equilibrate the column.

- Detection: Monitor the absorbance at 325 nm for the detection of dicaffeoylquinic acids.
- Quantification: Prepare a calibration curve using authentic standards of the specific diCQA isomers of interest. Calculate the concentration in the samples based on the peak area.

The following diagram outlines the experimental workflow for the analysis of diCQAs.



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Caption: Experimental workflow for diCQA analysis.

Conclusion

The biosynthesis of dicaffeoylquinic acids is a complex and highly regulated process that is of significant interest to the scientific and pharmaceutical communities. This guide has provided a comprehensive overview of the core biosynthetic pathway, its regulation, and the analytical methods used for the study of these valuable compounds. The provided diagrams and protocols are intended to serve as a valuable resource for researchers seeking to further elucidate the intricacies of diCQA metabolism and to harness their potential for human health applications. Further research is needed to fully characterize all the enzymes and regulatory factors involved in the biosynthesis of the diverse range of diCQA isomers found in nature.

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